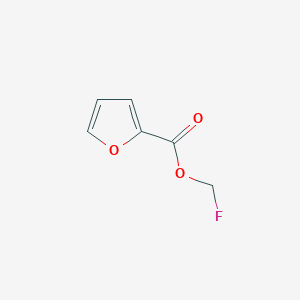

Fluoromethyl Furan-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

166331-79-9 |

|---|---|

Molecular Formula |

C6H5FO3 |

Molecular Weight |

144.1 g/mol |

IUPAC Name |

fluoromethyl furan-2-carboxylate |

InChI |

InChI=1S/C6H5FO3/c7-4-10-6(8)5-2-1-3-9-5/h1-3H,4H2 |

InChI Key |

DCFMJCVUINXXRL-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)C(=O)OCF |

Canonical SMILES |

C1=COC(=C1)C(=O)OCF |

Synonyms |

2-Furancarboxylicacid,fluoromethylester(9CI) |

Origin of Product |

United States |

Synthesis and Characterization of Fluoromethyl Furan 2 Carboxylate

Synthetic Methodologies

While a specific, documented synthesis for the parent "fluoromethyl furan-2-carboxylate" is sparse, its preparation can be inferred from established methods for analogous compounds. A plausible route would involve the fluorination of a precursor like methyl 5-(hydroxymethyl)furan-2-carboxylate or the corresponding bromomethyl derivative.

A general approach for synthesizing related fluorinated furans involves nucleophilic fluorination. For example, 5-fluorofuran-2-carboxylic acid has been synthesized in two steps from benzyl (B1604629) 5-nitrofuran-2-carboxylate. researchgate.net This process involves a fluorodenitration reaction using potassium fluoride (B91410), followed by hydrogenolysis to yield the final acid. researchgate.net Another method involves the transformation of 5-bromo-2-furoic acid into 2-bromo-5-fluorofuran, which can then be converted to the carboxylic acid. researchgate.net The synthesis of various furan-2-carboxylate (B1237412) esters and amides is well-established, typically proceeding through the activation of the carboxylic acid. nih.govresearchgate.net These general strategies suggest that this compound could be synthesized by either introducing the fluoromethyl group onto a pre-existing furan-2-carboxylate scaffold or by constructing the furan (B31954) ring with the fluoromethyl group already in place.

Spectroscopic and Physicochemical Properties

Spectroscopic characterization is essential for structure elucidation. unl.edu

NMR Spectroscopy: In ¹H NMR, the furan ring protons would appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing carboxylate and fluoromethyl groups. The -CH₂F protons would show a characteristic doublet due to coupling with the fluorine atom. In ¹³C NMR, the carbons of the furan ring and the carbonyl carbon would be readily identifiable. nih.gov

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the ester group (typically around 1720 cm⁻¹), C-O stretching frequencies, and C-H stretching for the aromatic ring. mdpi.comacs.org

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. mdpi.com

The table below presents hypothetical and comparative data based on known furan derivatives.

Table 1: Physicochemical and Spectroscopic Data for Furan-2-Carboxylate Derivatives

| Property | Furan-2-carboxylic acid researchgate.net | Methyl 5-(3-fluorophenyl)furan-2-carboxylate lookchem.com | Expected for this compound |

|---|---|---|---|

| Molecular Formula | C₅H₄O₃ | C₁₂H₉FO₃ | C₆H₅FO₃ |

| Molar Mass | 112.08 g/mol | 220.19 g/mol | 144.11 g/mol |

| Melting Point (°C) | 129-133 | 82 | Data not available |

| Boiling Point (°C) | 232.14 | 151-153 (at 2 Torr) | Data not available |

| Key IR Peaks (cm⁻¹) | ~3000 (O-H), 1699 (C=O) | Data not available | ~1720 (C=O), C-F stretch |

| ¹H NMR Signals | Aromatic H, Carboxylic H | Aromatic H, Methoxy H | Furan H, -CH₂F (doublet), Ester H |

| ¹³C NMR Signals | Aromatic C, Carbonyl C | Aromatic C, Methoxy C, Carbonyl C | Furan C, -CH₂F (doublet), Carbonyl C |

Structural Analysis

The precise three-dimensional structure of this compound has not been reported via X-ray crystallography. However, computational modeling, such as Density Functional Theory (DFT), could be used to predict its optimized geometry, bond lengths, and bond angles. globalresearchonline.netsemanticscholar.org Such studies on related furan derivatives show that the furan ring is planar. globalresearchonline.net The introduction of the fluoromethyl group at one of the alpha-positions and the carboxylate at the other would influence the electronic distribution and conformation of the side chains. Hirshfeld surface analysis could further be employed to understand intermolecular interactions in the solid state. semanticscholar.org

Reaction Mechanisms and Chemical Transformations of Fluorinated Furan 2 Carboxylates

Nucleophilic Reaction Pathways

Nucleophilic reactions can target either the electrophilic carbon of the fluoromethyl group or positions on the furan (B31954) ring that are activated by the ester functionality.

The fluoromethyl group (–CH₂F) in fluoromethyl furan-2-carboxylate (B1237412) is a primary alkyl halide and can act as an electrophile in nucleophilic substitution reactions. The predominant mechanism for primary alkyl halides is the SN2 (Substitution Nucleophilic Bimolecular) pathway. libretexts.org This reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. libretexts.org

The mechanism involves a "backside attack," where the nucleophile approaches the carbon atom from the side opposite the carbon-fluorine bond. youtube.com This leads to a pentacoordinate transition state and results in the inversion of stereochemical configuration at the carbon center, often referred to as Walden inversion. libretexts.org

However, the carbon-fluorine bond is the strongest single bond to carbon, making fluoride (B91410) a poor leaving group compared to other halogens (I⁻ > Br⁻ > Cl⁻ >> F⁻). cas.cn Consequently, SN2 reactions on alkyl fluorides are significantly slower and require more forcing conditions or specific activation strategies. researchgate.net Studies on analogous activated alkyl fluorides show that hydrogen-bond donor solvents, such as water or hexafluoroisopropanol (HFIP), can facilitate the displacement of fluoride by stabilizing the leaving anion through hydrogen bonding. researchgate.net Protic solvents can enhance the nucleophilicity of fluoride ions, increasing the reaction rate compared to conventional dipolar aprotic solvents. nih.gov

Table 1: Relative Reactivity of Alkyl Halides in SN2 Reactions

| Leaving Group | Relative Rate |

| I⁻ (Iodide) | ~30,000 |

| Br⁻ (Bromide) | ~10,000 |

| Cl⁻ (Chloride) | ~200 |

| F⁻ (Fluoride) | 1 |

| This table illustrates the general trend of leaving group ability in SN2 reactions. |

The term "furylogous reactivity" refers to the transmission of electronic effects through the furan ring, creating reactive sites distant from the primary functional group. The electron-withdrawing furan-2-carboxylate moiety deactivates the furan ring towards electrophilic substitution but can influence its interaction with nucleophiles.

While direct nucleophilic aromatic substitution on the furan ring is uncommon without a leaving group, the concept of enolate chemistry is central to the reactivity of carbonyl compounds. masterorganicchemistry.com Enolates are powerful nucleophiles formed by the deprotonation of an α-carbon adjacent to a carbonyl group. libretexts.org In the case of fluoromethyl furan-2-carboxylate, deprotonation of the α-carbon (the fluoromethyl group) is not a feasible pathway to a stable enolate due to the high electronegativity of the attached fluorine atom.

Oxidation and Reduction Reactions

The presence of multiple functional groups—the furan ring, the ester, and the fluoromethyl group—allows for selective oxidation and reduction reactions, provided the appropriate reagents and conditions are chosen.

The furan ring is susceptible to oxidation and can be cleaved to form dicarbonyl compounds. rsc.org For example, oxidation can yield derivatives of maleic anhydride. youtube.com The reaction's outcome is highly dependent on the oxidant and the substituents on the furan ring. Electron-withdrawing groups, such as the ester in this compound, generally render the furan ring more resistant to oxidation compared to electron-rich furans. nih.govresearchgate.net

Various catalytic systems have been employed for the oxidation of furan derivatives. A combination of Mn(III) and Co(II) catalysts under an oxygen atmosphere has been shown to oxidize furans containing a β-ketoester at the 2-position, proceeding through an endoperoxide intermediate to yield 1,4-dicarbonyl moieties. rsc.org In other systems, the furan ring itself can be converted to a dicarboxylic acid functionality using potent oxidizing agents like ruthenium trichloride (B1173362) with sodium periodate. youtube.com Conversely, the fluoromethyl group (–CH₂F) is generally robust and not susceptible to oxidation under typical conditions used for the furan ring. The trifluoromethyl (–CF₃) group, a related moiety, is known for its high stability towards oxidation. nih.gov

Table 2: Examples of Oxidation Conditions for Furan Derivatives

| Furan Substrate | Oxidant/Catalyst | Product Type | Reference |

| Furans with β-ketoester | Mn(III)/Co(II), O₂ | 1,4-Dicarbonyl compounds | rsc.org |

| Dihydrofurans | DDQ | Aromatized Furans | nih.gov |

| Furan (as masking group) | RuCl₃, NaIO₄ or O₃ | Dicarboxylic Acid | youtube.com |

| 5-Hydroxymethylfurfural (B1680220) | Co/Mn/Br catalyst | Furan-2,5-dicarboxylic acid | acs.org |

The selective reduction of either the ester or the furan ring in this compound presents a synthetic challenge that can be addressed by choosing the appropriate reducing agent.

Ester Reduction: The ester group can be chemoselectively reduced to a primary alcohol (yielding (5-(fluoromethyl)furan-2-yl)methanol) using strong hydride reagents such as lithium aluminum hydride (LiAlH₄). This is a standard transformation that typically does not affect the aromatic furan ring or the fluoromethyl group under controlled conditions.

Furan Ring Reduction: The furan ring can be fully or partially reduced. Complete reduction to the corresponding tetrahydrofuran (B95107) derivative is typically achieved via catalytic hydrogenation at high pressures and temperatures using catalysts like nickel, rhodium, or ruthenium. acs.orggoogle.com A milder, more recent method involves Brønsted acid-catalyzed reduction using silanes as the reducing agent, which can yield either 2,5-dihydrofurans or tetrahydrofurans depending on the acid strength and reaction conditions. acs.orgnih.gov It is also possible to achieve chemoselective reduction of a conjugated double bond attached to a furan ring without affecting the ring itself, using reagents like 2-phenylbenzimidazoline. nih.gov

Table 3: Selective Reduction Pathways for Furan Derivatives

| Functional Group Targeted | Reagent/Conditions | Product | Reference |

| Ester Group | LiAlH₄, Et₂O | Primary Alcohol | Standard Reaction |

| Furan Ring (Partial) | TFA (cat.), Et₃SiH, HFIP | 2,5-Dihydrofuran | acs.orgnih.gov |

| Furan Ring (Full) | H₂, Ni/Ru/Rh catalyst, high P/T | Tetrahydrofuran | acs.orggoogle.com |

| Conjugated C=C bond | 2-Phenylbenzimidazoline | Saturated C-C bond | nih.gov |

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Modern transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and these methods are applicable to furan-based substrates.

Carbon-Carbon Coupling: Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are widely used to create C-C bonds. sigmaaldrich.com These reactions typically require an electrophilic partner, such as a furan derivative bearing a halide or triflate. More advanced methods involve the direct C-H activation of the furan ring, which avoids the need for pre-functionalization. mdpi.com For a substrate like this compound, C-H activation could potentially occur at the C3, C4, or C5 positions, with regioselectivity being influenced by the directing effect of the C2-ester. Decarboxylative cross-coupling is another strategy where a furan-2-carboxylic acid precursor is coupled with an aryl halide, offering an alternative synthetic route. acs.orgnih.gov

Carbon-Heteroatom Coupling: Reactions like the Buchwald-Hartwig amination allow for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. This methodology can be applied to halo-substituted furans to introduce nitrogen-based functional groups.

The presence of fluorine can influence the reactivity in these coupling reactions. The activation of C-F bonds, though challenging, is an area of active research and can be achieved with specific nickel or palladium catalysts, sometimes involving β-fluorine elimination from a metallacyclopropane intermediate. nih.govnih.gov This opens up possibilities for using fluorinated positions as coupling sites.

Table 4: Examples of Cross-Coupling Reactions on Furan and Benzofuran Scaffolds

| Reaction Type | Catalyst System | Coupling Partners | Product Type | Reference |

| Suzuki-Miyaura | Pd(OAc)₂ / Ligand | Aryl Boronic Acid + Halogenated Furan | Aryl-Furan | acs.org |

| C-H Arylation | Pd(OAc)₂ / PPh₃ | (ortho-bromophenyl)furan + Arene | Arylated Furan | rsc.org |

| Negishi-type | Rhodium complex | Fluorinated Propene + Organozinc | C-C Coupled Alkene | nih.gov |

| Suzuki-Miyaura (C-F activation) | Nickel / Ligand | 2-Fluorobenzofuran + Arylboronic Acid | 2-Arylbenzofuran | nih.gov |

| Decarboxylative Coupling | Pd / Cu catalyst | Heteroaromatic Carboxylic Acid + Aryl Halide | Aryl-Heteroaromatic | nih.gov |

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. While direct examples involving fluoromethyl furan-2-carboxylates are not extensively documented in readily available literature, the reactivity of analogous halo-substituted furan-2-carboxylates provides a strong basis for predicting their behavior. The general reaction involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate in the presence of a base. libretexts.org

For a substrate like a bromo- or iodo-substituted this compound, the catalytic cycle is expected to follow the established mechanism of the Suzuki-Miyaura reaction. The key steps involve:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the furan ring.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic partners on the palladium center couple, and the desired biaryl product is released, regenerating the palladium(0) catalyst.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction. For instance, in the arylation of N-(4-bromophenyl)furan-2-carboxamide, a related furan-2-carboxylate derivative, tetrakis(triphenylphosphine)palladium(0) was used as the catalyst with potassium phosphate (B84403) as the base in a 1,4-dioxane/water solvent system. nih.gov Such conditions are likely applicable to this compound derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Furan Derivatives

| Furan Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

| N-(4-bromophenyl) furan-2-carboxamide | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 43-83% | nih.gov |

| Furan-2-yltrifluoroborate | Aryl bromides | Pd(OAc)₂/RuPhos | Na₂CO₃ | Ethanol | Good to Excellent | nih.gov |

It is important to note that the electronic nature of the substituents on the furan ring and the coupling partner can significantly influence the reaction efficiency. The electron-withdrawing nature of the carboxylate and fluoromethyl groups may necessitate the use of more electron-rich phosphine (B1218219) ligands to facilitate the oxidative addition step.

Reformatsky Reactions of Chloromethyl Furan-2-carboxylates

The Reformatsky reaction provides a valuable method for the formation of β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc. nih.gov Research on ethyl 5-(chloromethyl)furan-2-carboxylate, a close structural analog of the fluoromethyl derivative, demonstrates the utility of this reaction.

In a study by Miao et al., ethyl 5-(chloromethyl)furan-2-carboxylate was shown to undergo Reformatsky-type reactions to produce carbonyl addition products in high yields. acs.org The reaction proceeds through the formation of an organozinc intermediate, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone.

The general mechanism involves:

Formation of the Reformatsky Reagent: Zinc metal inserts into the carbon-chlorine bond of the chloromethyl group, forming an organozinc reagent.

Nucleophilic Addition: The organozinc reagent adds to the carbonyl group of the aldehyde or ketone.

Workup: Acidic workup protonates the resulting alkoxide to yield the β-hydroxy ester derivative.

Table 2: Examples of Reformatsky Reactions with Ethyl 5-(chloromethyl)furan-2-carboxylate

| Carbonyl Compound | Product | Yield | Reference |

| Benzaldehyde | Ethyl 5-(2-hydroxy-2-phenylethyl)furan-2-carboxylate | High | acs.org |

| 4-Methoxybenzaldehyde | Ethyl 5-(2-hydroxy-2-(4-methoxyphenyl)ethyl)furan-2-carboxylate | High | acs.org |

| Furfural (B47365) | Ethyl 5-(2-hydroxy-2-(furan-2-yl)ethyl)furan-2-carboxylate | High | acs.org |

These findings suggest that fluoromethyl furan-2-carboxylates, particularly their chloro- or bromo- analogs, are excellent substrates for the Reformatsky reaction, providing access to a range of functionalized furan derivatives.

Other Coupling Reactions (e.g., three-component couplings)

Three-component coupling reactions are highly efficient processes that allow for the formation of complex molecules from three different starting materials in a single step. For fluorinated furan-2-carboxylates, these reactions can provide rapid access to diverse chemical libraries.

A notable example is the trifluoromethyl-radical-induced three-component coupling of furans with boronic esters. acs.orgrsc.org In this reaction, a boronate complex derived from 2-lithiofuran (B141411) and a boronic ester undergoes a deborylative three-component coupling in the presence of a trifluoromethylsulfonium reagent. acs.orgrsc.org This process proceeds with high enantiospecificity and involves the reaction of the boronate complex with a trifluoromethyl radical, which triggers a 1,2-metallate rearrangement. acs.orgrsc.org

While this example does not directly involve a this compound as a starting material, it demonstrates the feasibility of incorporating a trifluoromethyl group and another substituent onto a furan ring in a single step. It is conceivable that a similar strategy could be adapted for this compound derivatives.

Other three-component reactions for the synthesis of substituted furans have also been developed. For instance, a palladium-catalyzed three-component condensation of alkynylbenziodoxoles, carboxylic acids, and imines provides a modular synthesis of multisubstituted furans. ntu.edu.sg Another approach involves the domino three-component coupling of arynes with DMF and active methylenes or methines to prepare heterocycles, including benzofurans. nih.govacs.org

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring is an electron-rich aromatic system and is highly reactive towards electrophilic aromatic substitution. scholaris.ca The reactivity is significantly greater than that of benzene. The substitution pattern is governed by the directing effects of the substituents already present on the ring.

For a this compound, two key substituents influence the regioselectivity of electrophilic attack: the carboxylate group at the 2-position and the fluoromethyl group, which is typically at the 5-position.

The Carboxylate Group (-COOR): This is an electron-withdrawing group and acts as a deactivating meta-director. However, in the context of the highly reactive furan ring, its deactivating effect is less pronounced than in benzene.

The Fluoromethyl Group (-CH₂F): This group is weakly electron-withdrawing due to the inductive effect of the fluorine atom.

In furan, electrophilic substitution preferentially occurs at the 2- and 5-positions due to the superior stabilization of the cationic intermediate by the oxygen atom. nih.govscholaris.ca In a 2-substituted furan, the incoming electrophile is generally directed to the 5-position. For a this compound (assuming the fluoromethyl group is at another position, e.g., 5-), the 2-carboxylate group will direct incoming electrophiles to the 4-position, while the activating nature of the furan ring itself still favors the 5-position if it were unsubstituted. Given that the 2-position is occupied by the carboxylate, and assuming the fluoromethyl group is at the 5-position, further electrophilic substitution would be directed to the 3- or 4-positions. The electron-withdrawing nature of both substituents would make the ring less reactive than furan itself, likely requiring more forcing conditions for substitution to occur.

Common electrophilic aromatic substitution reactions include:

Nitration: Using reagents like nitric acid in acetic anhydride.

Halogenation: Using reagents like bromine in a non-polar solvent.

Friedel-Crafts Acylation and Alkylation: Using an acyl or alkyl halide with a Lewis acid catalyst.

Rearrangements and Cycloisomerizations

Furan derivatives can undergo a variety of rearrangement and cycloisomerization reactions, often catalyzed by acids or transition metals, to yield diverse carbocyclic and heterocyclic structures.

One of the most well-known rearrangements of furan derivatives is the Piancatelli rearrangement . This reaction involves the acid-catalyzed conversion of 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. nih.govrsc.orgwikipedia.org The mechanism is proposed to be a 4-π electrocyclization, similar to the Nazarov cyclization. wikipedia.org While this reaction typically starts from a 2-furylcarbinol, it is conceivable that a this compound could be reduced to the corresponding alcohol and then subjected to these rearrangement conditions.

Cycloisomerization reactions of appropriately substituted furan precursors can also lead to the formation of new ring systems. For example, palladium-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols provides a general and facile route to substituted furans. acs.org Copper(II)-catalyzed cycloisomerization of 2-(1-alkynyl)-2-alkene-1-ones has been used for the enantioselective synthesis of highly substituted furans. acs.orgnih.gov Furthermore, zinc-catalyzed cycloisomerization of but-3-yn-1-ones can produce 2,5-di- and 2,3,5-trisubstituted furans in high yields. nih.gov These examples highlight the potential for constructing complex furan-containing molecules through intramolecular cyclization pathways.

Another relevant transformation is the oxidative rearrangement of furan-2-carboximidamides. Oxidation of these compounds with (dicarboxyiodo)benzenes leads to N¹-acyl-N¹-(2-furyl)ureas via a carbodiimide (B86325) rearrangement. Subsequent thermolysis can yield 2-acylaminofurans. This demonstrates a pathway for the transformation of a carboxylate-derived functional group on the furan ring.

Catalytic Systems in the Synthesis and Transformation of Fluorinated Furan 2 Carboxylates

Transition Metal Catalysis

Transition metal catalysis stands as a powerful tool for the construction and functionalization of heterocyclic compounds, including fluorinated furan-2-carboxylates. Various metals have demonstrated utility in forging carbon-fluorine and carbon-carbon bonds, enabling the synthesis of these complex molecules.

Palladium catalysis is a cornerstone of modern organic synthesis, offering a versatile platform for cross-coupling and C-H functionalization reactions. In the context of fluorinated furan-2-carboxylates, palladium-based catalysts are instrumental in both the formation of the furan (B31954) ring and the introduction of fluorinated moieties.

Recent advancements have highlighted the use of palladium catalysts in the synthesis of functionalized furans from readily available starting materials. researchgate.netscripps.edursc.org For instance, the palladium-catalyzed one-pot synthesis of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides has been optimized to achieve high yields. researchgate.netscripps.edu The choice of catalyst, solvent, base, and oxidant are all critical parameters for maximizing the efficiency of these transformations. researchgate.netscripps.edu Specifically, the use of PdCl₂(CH₃CN)₂ as a catalyst in dioxane with K₂CO₃ as the base and CuCl₂ as the oxidant has proven to be highly effective. researchgate.net

Furthermore, palladium-catalyzed C-H activation has emerged as a powerful strategy for the synthesis of furan derivatives. rsc.org This approach allows for the direct formation of C-C bonds on the furan ring, providing access to a wide range of substituted furans. While direct palladium-catalyzed fluoromethylation of furan-2-carboxylates is not extensively documented, the principles of palladium-catalyzed cross-coupling reactions suggest its feasibility. For example, the Suzuki-Miyaura coupling, a palladium-catalyzed reaction, is a widely used method for forming C-C bonds. kuleuven.be

The general mechanism for palladium-catalyzed cross-coupling reactions involves an oxidative addition, transmetalation, and reductive elimination cycle. nih.gov This catalytic cycle allows for the coupling of various organic halides or triflates with organometallic reagents. In principle, a fluoromethyl-containing organometallic reagent could be coupled with a suitable furan-2-carboxylate (B1237412) derivative bearing a halide or triflate group.

| Catalyst System | Substrates | Product | Yield (%) | Reference |

| PdCl₂(CH₃CN)₂ / CuCl₂ / K₂CO₃ | 1,3-Dicarbonyl compounds, Alkenyl bromides | Functionalized furans | up to 94 | researchgate.netscripps.edu |

| Pd(OAc)₂ / Cu(OAc)₂ / TFA | Cyclic 1,3-diketones, Alkenes | Furan derivatives | 49-87 | researchgate.net |

| Pd(OAc)₂ | 2-Acetaminobiphenyl | N-Acetylcarbazole | up to 99 | rsc.org |

| PdCl₂ / XantPhos | 2-Bromobenzo[b]furans, Alkenylaluminum reagents | 2-Alkenylbenzo[b]furans | up to 97 | rsc.org |

This table presents examples of palladium-catalyzed synthesis of furan derivatives and related compounds, illustrating the potential for adaptation to fluoromethylated analogues.

Copper-catalyzed reactions have gained prominence as a cost-effective and efficient alternative to palladium-based systems for various organic transformations. In the realm of furan synthesis and fluorination, copper catalysts have demonstrated significant potential.

The synthesis of methyl furan-2-carboxylate itself can be achieved through a copper-catalyzed reaction. scripps.edu This provides a fundamental building block that can be further functionalized. More specifically, copper catalysis has been successfully employed for the introduction of fluorinated groups into heterocyclic systems. For instance, the copper-catalyzed difluoroalkylation of heterocycles, including furans, has been reported. nih.gov This suggests a viable pathway for the synthesis of fluoromethyl furan-2-carboxylates.

A notable example is the stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones, which proceeds via a copper-catalyzed cascade reaction. nih.gov Although this does not directly yield a furan-2-carboxylate, it demonstrates the capability of copper to mediate the formation of fluorinated furan rings. Furthermore, copper-catalyzed carbo-difluoromethylation of alkenes showcases the ability to form C-CF2H bonds, a key step towards the synthesis of the target compounds. nih.gov

| Catalyst System | Substrates | Product | Yield (%) | Reference |

| Cu(I) salt | (2-Furyl)carbene complexes | Trisubstituted furans | Good | nih.gov |

| Cu catalyst | Enaminones, N-tosylhydrazones | Trifluoromethyl-substituted 2H-furan-amines | - | nih.gov |

| CuCl | Furfural (B47365), CCl₄, MeOH | Methyl furan-2-carboxylate | - | scripps.edu |

| Cu-salt | Ketones, α,β-Unsaturated carboxylic acids | Trisubstituted furans | Good | kuleuven.be |

This table showcases copper-catalyzed reactions for the synthesis of furan derivatives and the introduction of fluorinated groups, indicating the potential for creating fluoromethyl furan-2-carboxylates.

Gold catalysis has emerged as a powerful tool for the activation of alkynes and allenes, enabling a variety of cyclization and addition reactions. These transformations are particularly relevant for the synthesis of substituted furans.

Gold-catalyzed reactions often proceed under mild conditions and exhibit unique reactivity compared to other transition metals. The synthesis of substituted furans can be achieved through gold-catalyzed intermolecular cascade reactions of propargyl alcohols and alkynes. scripps.edu Additionally, gold catalysts have been used in the synthesis of functionalized furan-3-carboxylates. mst.edu

While direct gold-catalyzed fluoromethylation of furan-2-carboxylates is not well-established, the combination of gold catalysis with fluorinating reagents has been explored. For instance, gold catalysts have been used in combination with Selectfluor for the synthesis of fluorinated nitrogen heterocycles. nih.gov This suggests the potential for developing gold-catalyzed methods for the introduction of fluoromethyl groups into furan rings.

| Catalyst System | Substrates | Product | Yield (%) | Reference |

| Triazole-gold (TA-Au) / Cu(OTf)₂ | Propargyl alcohol, Alkynes | Substituted furans | Good to Excellent | scripps.edu |

| AuCl₃ | β-Alkynyl β-ketoesters | Trisubstituted furans | High | researchgate.net |

| Au(I) catalyst | 1-(2-Furanyl)phenyl propargyl alcohols | Functionalized 1-naphthols | - | rsc.org |

| Au/HAP | 5-Hydroxymethylfurfural-acetal | 5-Formylfuran-2-carboxylic acid-acetal | 94 | organic-chemistry.org |

This table provides examples of gold-catalyzed synthesis of furan derivatives, highlighting the versatility of gold in constructing the furan core.

Iron, being an earth-abundant and low-cost metal, has garnered significant attention as a sustainable alternative to precious metal catalysts. Iron-based catalysts have been successfully applied in a range of organic transformations, including the synthesis of furan derivatives.

Iron-catalyzed oxidative C-H functionalization of internal olefins has been developed for the synthesis of tetrasubstituted furans. nih.gov This method utilizes Fe(OAc)₂ as the catalyst and allows for the coupling of activated carbonyl methylenes with internal olefins. Furthermore, iron-catalyzed transannulation of furans with O-acetyl oximes provides a route to functionalized pyrroles, demonstrating the reactivity of the furan ring under iron catalysis. nih.gov

In the context of fluorination, iron-catalyzed Friedel-Crafts reactions of 2,2-difluoro-1-arylethyl phosphates have been shown to produce difluoromethylated diarylmethanes, indicating the potential of iron catalysts to mediate the formation of C-CF2H bonds. rsc.org The development of heterogeneous iron-based catalysts further enhances their practical applicability in organic synthesis. rsc.org

| Catalyst System | Substrates | Product | Yield (%) | Reference |

| Fe(OAc)₂ | Activated carbonyl methylenes, Internal olefins | Tetrasubstituted furans | - | nih.gov |

| FeCl₃·6H₂O | Furyl-tethered O-acetyl oximes | Densely substituted pyrroles | - | nih.gov |

| Fe(OTf)₃ | 2,2-Difluoro-1-arylethyl phosphates, (Hetero)arenes | Difluoromethylated diarylmethanes | - | rsc.org |

This table illustrates the application of iron-based catalysts in the synthesis of furans and the formation of C-F bonds, suggesting their potential for the synthesis of fluoromethyl furan-2-carboxylates.

Organocatalysis and Non-Metallic Catalysis

Organocatalysis, which utilizes small organic molecules as catalysts, has become a major pillar of modern synthetic chemistry. This approach offers a valuable alternative to metal-based catalysis, often providing complementary reactivity and selectivity.

N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts known for their ability to mediate a wide array of chemical transformations. Their utility extends to the synthesis of heterocyclic compounds and the introduction of fluorine-containing groups.

NHC-catalyzed reactions have been developed for the synthesis of functionalized styrylfurans, demonstrating their effectiveness in constructing the furan core. nih.gov More directly relevant to the target compounds, recent advances have showcased the power of NHC catalysis in fluorination and fluoroalkylation reactions. nih.gov For example, NHC-catalyzed methodologies have been developed for the synthesis of fluorinated isoflavonoids. nih.gov

While a direct NHC-catalyzed synthesis of fluoromethyl furan-2-carboxylate has not been explicitly reported, the existing literature provides a strong foundation for its potential development. The umpolung reactivity of aldehydes, a hallmark of NHC catalysis, can be harnessed to generate nucleophilic intermediates that could potentially react with electrophilic fluoromethylating agents.

| Catalyst System | Substrates | Product | Yield (%) | Reference |

| NHC / Brønsted Acid | 2,4-Dioxoesters, Aldehydes | Functionalized styrylfurans | - | nih.gov |

| NHC | 1,3-Enynes | Fluorinated isoflavonoids | - | nih.gov |

| NHC | Alkynals | α-Fluoroallenoates | - | rsc.org |

| NHC | 9-(Trimethylsilyl)fluorene, Aldehydes | Dibenzofulvenes or Fluorenyl alcohols | 43-99 or 40-95 | rsc.org |

This table highlights the versatility of NHC catalysis in the synthesis of furan derivatives and fluorinated compounds, pointing towards future applications in the synthesis of fluoromethyl furan-2-carboxylates.

Brønsted Acid and Base Catalysis

Brønsted acids and bases are fundamental catalysts in organic synthesis, facilitating a wide array of transformations for furan derivatives. Their application to fluorinated furan-2-carboxylates is an area of significant interest.

Brønsted acid catalysis has proven effective in the reduction of furans to 2,5-dihydro- and tetrahydrofuran (B95107) derivatives using silanes as reducing agents. nih.govacs.org This approach is significant as it overcomes challenges associated with traditional methods like Birch reductions, which are often limited for many furan compounds. nih.gov The mechanism involves the protonation of the furan ring, which makes it susceptible to hydride attack. nih.gov Researchers have demonstrated that the choice of acid and solvent system, such as hexafluoroisopropanol (HFIP), is crucial to prevent polymerization, a common side reaction with furans under acidic conditions. nih.govacs.org For instance, tetrafluoroboric acid (HBF₄) has been used as an effective catalyst for reactions involving trifluoroborate salts and in situ generated oxocarbenium ions from furan derivatives. mdpi.com The direct acylation of 2-methylfuran (B129897) with acetic acid over H-ZSM-5 zeolite, a solid Brønsted acid catalyst, has also been studied, showing high selectivity under specific temperature conditions. researchgate.netscilit.com

On the other hand, Brønsted base catalysis is also pivotal. A simple and metal-free catalytic system composed of sodium tert-butoxide (NaOtBu) in dimethylformamide (DMF) under an oxygen atmosphere has been shown to efficiently convert 5-hydroxymethylfurfural (B1680220) (5-HMF) to furan-2,5-dicarboxylic acid (FDCA). semanticscholar.org The reaction proceeds through the oxidation of the hydroxymethyl group, and the basic conditions facilitate the deprotonation steps crucial for the oxidation cascade. semanticscholar.org This methodology has been successfully applied to various 5-HMF analogues, indicating its potential for the oxidation of other substituted furans. semanticscholar.org

Table 1: Examples of Brønsted Acid and Base Catalysis in Furan Chemistry

| Catalyst System | Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|

| HBF₄ | 2-Ethoxytetrahydrofuran & Potassium trifluoroborate salts | Functionalized furans | Rapid reaction under mild conditions. mdpi.com | mdpi.com |

| Trifluoroacetic acid (TFA) / Et₃SiH | Furans | 2,5-Dihydro- and/or tetrahydrofurans | Mild reduction of furans, overcoming polymerization. nih.govacs.org | nih.govacs.org |

| NaOtBu / O₂ | 5-Hydroxymethylfurfural (5-HMF) | Furan-2,5-dicarboxylic acid (FDCA) | Efficient, metal-free oxidation with 80.85% yield. semanticscholar.org | semanticscholar.org |

| H-ZSM-5 | 2-Methylfuran & Acetic Acid | Acylated 2-methylfuran | High selectivity for acylation below 523 K. researchgate.net | researchgate.net |

Iodine and Other Halogen-Based Catalysts

Iodine and other halogen-containing compounds serve as versatile catalysts in the chemistry of furan derivatives. Their utility ranges from oxidation reactions to polymerization.

Iodine, in combination with a base like sodium hydroxide (B78521) (NaOH), has been used to catalyze the oxidation of 5-HMF to FDCA in water, with tert-butyl hydroperoxide (TBHP) as a co-oxidant. semanticscholar.org This highlights the potential of iodine-based systems in the synthesis of furan carboxylic acids. Furthermore, sodium iodide (NaI) has been employed as a catalyst in the visible-light-mediated step transfer-addition and radical-termination (START) polymerization to prepare semifluorinated alternating terpolymers. rsc.org This strategy allows for the synthesis of a broad range of fluorinated polymers by increasing the variety of participating monomers. rsc.org

Other halogen-based catalysts, such as copper(I) chloride (CuCl), have been utilized for the conversion of furfural to furoic acid. mdpi.com This oxidation reaction proceeds in an acetonitrile/water solvent system with tert-butyl hydroperoxide as the oxidant. mdpi.com The catalytic cycle involves the generation of radicals initiated by the copper(I) catalyst. mdpi.com This method is part of an efficient one-pot synthesis of furan-2-carboxylate esters, demonstrating the utility of halogenated catalysts in streamlined synthetic processes. mdpi.com

Visible-Light-Mediated Catalytic Strategies

The use of visible light as a sustainable energy source for chemical transformations has gained significant traction. In the context of fluorinated compounds and heterocycles, photoredox catalysis offers mild and efficient synthetic routes.

A practical and cost-effective method for the synthesis of CHF₂-containing fused N-heterocyclic compounds has been developed through a visible light-mediated difluoromethylation/cyclization cascade. rsc.org While not directly involving furan-2-carboxylates, this research showcases the potential of visible light to mediate the introduction of fluorinated motifs. The scalability of such methods using photoflow reactors further enhances their applicability. rsc.org

In a more directly related context, NaI has been used as a catalyst under visible light irradiation for the synthesis of main-chain-type semifluorinated alternating terpolymers. rsc.org This process, known as START polymerization, involves the reaction of diiodoperfluoroalkanes with α,ω-unconjugated dienes. rsc.org The ability to use visible light at room temperature makes this an attractive and green synthetic methodology. The facile regulation of the polymer properties can be achieved by adjusting the monomer feed ratio or by chemical modification of the resulting polymer. rsc.org These findings suggest that visible-light-mediated strategies could be adapted for the synthesis and polymerization of monomers like this compound.

Development of Novel Catalytic Systems for Furan-2-carboxylate Chemistry

The quest for more efficient and selective catalytic systems for the functionalization of furan-2-carboxylates is an active area of research. These efforts aim to expand the chemical space accessible from biomass-derived platform molecules.

One innovative approach is the continuous-flow, gas-phase synthesis of 2-acetyl furan through the catalytic cross-ketonization of methyl 2-furoate and acetic acid over a simple zirconia (ZrO₂) catalyst. rsc.orgresearchgate.net This method provides high selectivity and is a greener alternative to traditional liquid-phase batch processes like Friedel-Crafts acylation. rsc.org The versatility of this approach has been demonstrated for the synthesis of other acyl furans, suggesting its potential for creating a variety of functionalized furan derivatives. researchgate.net

Another significant development is the carbonate-promoted C-H carboxylation of 2-furoate to yield furan-2,5-dicarboxylate. stanford.edu This reaction utilizes alkali carbonate salts to deprotonate the weakly acidic C-H bond on the furan ring, which then reacts with carbon dioxide. stanford.edu This process is a key step in a potential streamlined synthesis of FDCA from CO₂, air, and waste biomass, as 2-furoic acid can be produced from furfural. stanford.edu The scalability of this C-H carboxylation has been demonstrated in a packed-bed flow reactor, yielding pure FDCA with high efficiency. stanford.edu

Table 2: Novel Catalytic Systems for Furan-2-carboxylate Transformations

| Catalytic Strategy | Catalyst/Reagent | Substrate | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Cross-Ketonization | ZrO₂ | Methyl 2-furoate & Acetic Acid | 2-Acetyl furan | Continuous-flow, gas-phase synthesis with high selectivity. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| C-H Carboxylation | Alkali Carbonate / CO₂ | 2-Furoate | Furan-2,5-dicarboxylate | Scalable synthesis from a biomass-derived precursor. stanford.edu | stanford.edu |

| Protective Chemistry & Oxidation | Au/Hydroxyapatite | HMF-acetal | FFCA-acetal | Enables use of concentrated solutions and selective oxidation. tue.nl | tue.nl |

Spectroscopic Characterization and Structural Elucidation of Fluorinated Furan 2 Carboxylates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For Fluoromethyl Furan-2-carboxylate (B1237412), a multi-pronged NMR approach was employed, utilizing ¹H, ¹³C, and ¹⁹F nuclei to piece together the molecular puzzle.

Proton NMR spectroscopy reveals the chemical environment of hydrogen atoms within the molecule. The analysis of Fluoromethyl Furan-2-carboxylate shows distinct signals corresponding to the protons on the furan (B31954) ring and the fluoromethyl group. The protons on the furan ring typically appear as doublets or doublets of doublets due to spin-spin coupling with each other. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing nature of the carboxylate group. The protons of the fluoromethyl group exhibit a characteristic doublet due to coupling with the adjacent fluorine atom, a key indicator of the -CH₂F moiety.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H on Furan Ring | [Data not available] | [Data not available] | [Data not available] |

| H on Furan Ring | [Data not available] | [Data not available] | [Data not available] |

| H on Furan Ring | [Data not available] | [Data not available] | [Data not available] |

| CH₂F | [Data not available] | Doublet (d) | ²JH-F = ~49 Hz |

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. In this compound, distinct resonances are observed for the carbonyl carbon of the ester, the carbons of the furan ring, and the carbon of the fluoromethyl group. The carbon of the fluoromethyl group appears as a doublet due to one-bond coupling with the fluorine atom (¹JC-F), a signature feature in the ¹³C NMR spectrum of fluorinated compounds. The chemical shifts of the furan ring carbons are influenced by the substituent effects of both the carboxylate and fluoromethyl groups.

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J, Hz) |

| C=O (Ester) | [Data not available] | Singlet (s) | - |

| C of Furan Ring | [Data not available] | [Data not available] | [Data not available] |

| C of Furan Ring | [Data not available] | [Data not available] | [Data not available] |

| C of Furan Ring | [Data not available] | [Data not available] | [Data not available] |

| C of Furan Ring | [Data not available] | [Data not available] | [Data not available] |

| CH₂F | ~87 ppm | Doublet (d) | ¹JC-F = ~227 Hz |

Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. wikipedia.orgaiinmr.com For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom in the fluoromethyl group. This signal would be split into a triplet due to coupling with the two adjacent protons (²JF-H), providing definitive evidence for the -CH₂F group. The chemical shift of this fluorine resonance is indicative of its electronic environment. colorado.edu

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₂F | ~ -189 ppm | Triplet (t) | ²JF-H = ~49 Hz |

Note: The chemical shift is referenced to CFCl₃ and is a typical value for a fluoromethyl group attached to an electron-withdrawing system. The coupling constant is based on the reciprocal H-F coupling. d-nb.info

While not directly used for the structural elucidation of the final compound, Deuterium (²H) NMR spectroscopy can be a powerful tool in studying the reaction mechanisms leading to the formation of fluorinated furan-2-carboxylates. For instance, by using deuterated starting materials, such as furan-d₄, researchers can trace the pathways of atoms throughout a synthetic sequence, providing valuable insights into the reaction intermediates and transition states. mdpi.comresearchgate.net

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: Would establish the coupling relationships between the protons on the furan ring.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

HMBC: Would reveal long-range correlations between protons and carbons (2-3 bonds), confirming the placement of the fluoromethyl and carboxylate groups on the furan ring.

Through-space coupling, observed via Nuclear Overhauser Effect (NOE) experiments, could provide information about the spatial proximity of different parts of the molecule, aiding in the determination of its preferred conformation.

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, which in turn confirms the elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural evidence, showing characteristic losses of fragments such as the fluoromethyl group, the carboxylate group, or parts of the furan ring.

| Ion | m/z (mass-to-charge ratio) | Identity |

| [M]⁺ | [Data not available] | Molecular Ion |

| [M - CH₂F]⁺ | [Data not available] | Loss of fluoromethyl radical |

| [M - COOCH₂F]⁺ | [Data not available] | Loss of fluoromethoxycarbonyl radical |

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their chemical environment. These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrations of their chemical bonds.

FT-IR spectroscopy is a powerful tool for identifying the functional groups in a molecule. Each functional group has a characteristic absorption frequency, which can be used to identify its presence in a sample. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the ester, the C-O bonds, the furan ring, and the C-F bond.

By comparing the experimental spectrum to the known absorption frequencies of these functional groups from the analysis of related compounds like methyl 2-furoate and ethyl 2-furoate, a confident identification can be made. nih.govchemicalbook.comnist.govnist.gov

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (furan ring) | Stretching | 3100-3150 |

| C=O (ester) | Stretching | 1720-1740 |

| C=C (furan ring) | Stretching | 1500-1600 |

| C-O (ester) | Stretching | 1200-1300 |

| C-O-C (furan ring) | Asymmetric Stretching | 1050-1150 |

| C-F | Stretching | 1000-1100 |

Raman spectroscopy is a complementary technique to FT-IR that also provides information about the vibrational modes of a molecule. While FT-IR is based on the absorption of light, Raman spectroscopy is based on the inelastic scattering of light. As a result, some vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the Raman spectrum would provide additional confirmation of the functional groups identified by FT-IR. The symmetric vibrations of the furan ring and the C-C bonds are typically strong in the Raman spectrum. Theoretical studies on furan and its derivatives provide a basis for assigning the observed Raman bands. chemicalbook.com

Table 4: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C-H (furan ring) | Stretching | 3100-3150 |

| C=O (ester) | Stretching | 1720-1740 |

| C=C (furan ring) | Symmetric Stretching | 1450-1550 |

| Furan Ring | Ring Breathing | 800-900 |

X-ray Diffraction Studies

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is used to calculate the electron density map of the molecule, from which the positions of the atoms can be determined. While no specific crystal structure for this compound is available, studies on related furoate-containing compounds, such as mometasone (B142194) furoate, illustrate the detailed structural information that can be obtained. google.com Such an analysis would reveal the planarity of the furan ring and the orientation of the fluoromethyl carboxylate substituent.

Single-Crystal X-ray Diffraction (SC-XRD) for Molecular Conformation

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information regarding bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation.

In a study of a related compound, (5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl furan-2-carboxylate, SC-XRD analysis revealed critical conformational features. researchgate.net The analysis provides a foundational understanding of the spatial arrangement of the furan-2-carboxylate moiety when influenced by a fluorine-containing substituent.

The crystallographic data for this compound, while not pertaining to this compound directly, offers valuable insights into the structural parameters of a molecule containing the furan-2-carboxylate core. Key crystallographic parameters are typically collected and refined to provide a detailed picture of the molecular geometry.

Interactive Table: Representative Crystallographic Data

Below is a representative table of crystallographic data that would be obtained from an SC-XRD experiment. Note: This data is illustrative and based on typical values for similar organic molecules.

| Parameter | Value |

| Empirical Formula | C₁₀H₇FN₂O₅ |

| Formula Weight | 254.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.453(2) |

| b (Å) | 10.126(3) |

| c (Å) | 12.345(4) |

| β (°) | 109.25(3) |

| Volume (ų) | 997.4(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.693 |

| Absorption Coeff. (mm⁻¹) | 0.149 |

| F(000) | 520 |

The conformation of the furan ring and the ester group, as well as the relative orientation of the fluorinated substituent, are precisely determined from the refined crystal structure. These parameters are crucial for understanding the molecule's shape and how it might interact with other molecules.

Analysis of Intermolecular Interactions in Crystal Structures

The packing of molecules in a crystal is governed by a network of intermolecular interactions, which are significantly weaker than covalent bonds. These interactions include hydrogen bonds, halogen bonds, and van der Waals forces, which encompass dipole-dipole interactions and London dispersion forces. libretexts.org The presence and nature of a fluorine atom can significantly influence these interactions.

In the crystal structure of fluorinated furan-2-carboxylates, various intermolecular contacts contribute to the stability of the crystal lattice. For instance, in the crystal of 2,5-bis[(4-fluorophenyl)iminomethyl]furan, C—H···N and C—H···F hydrogen bonds, along with C—H···π interactions, create a three-dimensional network. nih.gov The C—H···F interaction is a notable type of weak hydrogen bond where the fluorine atom acts as a hydrogen bond acceptor.

The analysis of the crystal packing of (5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl furan-2-carboxylate would reveal the specific intermolecular contacts present. These interactions dictate the supramolecular architecture and influence physical properties such as melting point and solubility.

Interactive Table: Representative Intermolecular Interactions

This table illustrates the types of intermolecular interactions that could be identified and characterized in the crystal structure of a fluorinated furan-2-carboxylate.

| Interaction Type | Donor-H···Acceptor | Distance (Å) | Angle (°) | Symmetry Operation |

| Hydrogen Bond | N-H···O | 2.85 | 165 | x, y, z+1 |

| Hydrogen Bond | C-H···O | 3.25 | 150 | -x, y+1/2, -z+1/2 |

| Halogen Interaction | C-H···F | 3.10 | 145 | x-1, y, z |

| π-π Stacking | Furan···Pyrimidine | 3.50 | - | -x, -y, -z |

Computational and Theoretical Investigations of Fluorinated Furan 2 Carboxylates

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to exploring the electronic makeup of fluorinated furan-2-carboxylates. Methods like the Hartree-Fock theory and Density Functional Theory (DFT) are employed to solve the Schrödinger equation for the molecule, providing a detailed picture of its electronic properties. emerginginvestigators.org The introduction of highly electronegative fluorine atoms significantly alters the electronic landscape of the furan (B31954) ring. emerginginvestigators.org

These calculations reveal the distribution of electron density, molecular orbital energies, and the electrostatic potential. For instance, the fluorine atom in the fluoromethyl group acts as a strong electron-withdrawing group, which can influence the aromaticity and reactivity of the furan ring. Computational studies on related fluorinated heterocycles have shown that fluorination can enhance chemical stability and modulate reactivity with various chemical agents. emerginginvestigators.org By analyzing the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict the molecule's susceptibility to electrophilic or nucleophilic attack, providing a theoretical basis for its reactivity. nih.govresearchgate.net

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying molecules of this size due to its favorable balance of accuracy and computational cost. mdpi.com DFT studies on fluorinated furan-2-carboxylates typically involve hybrid functionals, such as B3LYP, paired with basis sets like 6-31G(d) or larger to accurately describe the electronic structure. nih.govnih.gov

These calculations are used to determine a wide range of properties, including optimized molecular geometries, thermodynamic stability, and vibrational frequencies for infrared spectra prediction. researchgate.netmdpi.com Furthermore, DFT is instrumental in calculating electronic properties like ionization potential and electron affinity, which are crucial for understanding the molecule's behavior in redox reactions. mdpi.com The choice of functional and basis set is critical and is often validated by comparing calculated results with available experimental data for similar compounds. nih.govfrontiersin.org

Table 1: Typical Parameters for DFT Calculations on Fluorinated Heterocycles

| Parameter | Typical Selection | Purpose |

|---|---|---|

| Method | Density Functional Theory (DFT) | To calculate electronic structure and properties. |

| Functional | B3LYP, PBE0, M06-2X | To approximate the exchange-correlation energy. |

| Basis Set | 6-31G(d,p), 6-311+G(2d,p), def2-TZVP | To describe the atomic orbitals of the molecule. |

| Solvent Model | PCM, SMD | To simulate the effects of a solvent environment. |

| Calculation Type | Geometry Optimization, Frequency, NMR | To find stable structures, predict spectra, and analyze properties. |

Geometry Optimization and Conformational Analysis

A molecule's three-dimensional shape is critical to its function and reactivity. Geometry optimization is a computational process that determines the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. nih.gov For fluorinated furan-2-carboxylates, this involves finding the preferred orientation of the fluoromethyl and carboxylate groups relative to the furan ring.

Furan rings are known for their conformational flexibility. frontiersin.org Computational and experimental studies on a related compound, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, revealed that the molecule's conformation can be stabilized by weak intramolecular interactions, such as a C-H···F hydrogen bond. mdpi.com The analysis suggested that the spatial arrangement found in the solid crystal state is likely the most stable conformation in solution as well. mdpi.com Conformational analysis using methods like Monte Carlo searches followed by DFT optimization helps identify various low-energy conformers and understand the molecule's dynamic behavior. nih.gov

Table 2: Selected Optimized Geometric Parameters for a Related Fluorinated Furan-2-carboxylate (B1237412) Derivative Data derived from the crystal structure of Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. mdpi.com

| Parameter | Bond/Angle | Value (Å or °) |

|---|---|---|

| Bond Length | C=O (carboxylate) | ~1.20 Å |

| C-O (carboxylate) | ~1.34 Å | |

| C-C (ring-substituent) | ~1.46 Å | |

| C-F | ~1.35 Å | |

| Bond Angle | O=C-O (carboxylate) | ~123° |

| C-C-C (furan ring) | ~106-108° |

| Torsion Angle | Phenyl-Furan Dihedral | ~1.8° |

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and structural elucidation of newly synthesized compounds. nih.gov DFT calculations can accurately predict infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netmdpi.com

For fluorinated furan-2-carboxylates, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra is particularly valuable. The presence of fluorine introduces characteristic heteronuclear H-F and C-F coupling constants, which can complicate spectra but also provide rich information about the molecular conformation. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. nih.gov Comparing these predicted spectra with experimental data serves as a stringent test of the computed structure and provides confidence in the conformational assignment. mdpi.comnih.gov

Table 3: Example of Calculated vs. Experimental Spectroscopic Data Comparison This table is a representative example based on methodologies described in the literature. researchgate.netnih.gov

| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| ¹³C (C=O) | 160.1 | 159.5 | +0.6 |

| ¹³C (C-F) | 162.5 | 161.8 | +0.7 |

| ¹H (Furan) | 7.35 | 7.30 | +0.05 |

| ¹⁹F | -115.2 | -114.9 | -0.3 |

Computational Modeling of Reaction Mechanisms and Pathways

Understanding how a chemical reaction proceeds at a molecular level is crucial for optimizing reaction conditions and improving yields. Computational modeling allows chemists to map out the entire reaction pathway, identifying transition states and intermediates that are often too transient to be observed experimentally. researchgate.net

For reactions involving fluorinated furan-2-carboxylates, such as nucleophilic acyl substitution at the carboxylate group or electrophilic substitution on the furan ring, DFT calculations can be used to compute the energy profile. researchgate.net By comparing the activation energies (the energy barriers that must be overcome) for different possible pathways, researchers can predict which reaction mechanism is most likely to occur. researchgate.netrsc.org For instance, theoretical studies on fluorination reactions have been used to distinguish between S_N2 and single-electron transfer (SET) mechanisms, providing key insights that guide synthetic strategy. researchgate.netrsc.org

Table 4: Hypothetical Energy Profile for a Reaction Step

| Species | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting Materials | 0.0 |

| Transition State | Highest Energy Point on Pathway | +21.5 |

| Intermediate | Stable Intermediate Species | -5.2 |

| Products | Final Products | -15.8 |

Theoretical Basis for Selective Functionalization Strategies

The ability to selectively introduce a new functional group at a specific position on a molecule is a central goal of organic synthesis. epfl.chnih.gov Computational studies on fluorinated furan-2-carboxylates provide the theoretical foundation for achieving this selectivity. By analyzing the electronic structure, chemists can predict the most reactive sites on the molecule.

Parameters derived from quantum chemical calculations, such as the distribution of Mulliken charges or the shape of the frontier molecular orbitals (HOMO and LUMO), can pinpoint which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). emerginginvestigators.orgnih.gov For a fluoromethyl furan-2-carboxylate, this analysis would predict the most likely sites for attack by either an electrophile or a nucleophile. This knowledge is invaluable for designing "late-stage functionalization" strategies, where a complex molecule is selectively modified in the final steps of a synthesis. nih.gov The interplay between the electron-withdrawing fluoromethyl and carboxylate groups and the electron-donating furan ring oxygen creates a unique reactivity map that can be exploited for precise chemical modification. epfl.ch

Table 5: Using Computational Parameters to Predict Site Selectivity

| Computational Parameter | Information Provided | Predicted Reactive Site for Electrophile | Predicted Reactive Site for Nucleophile |

|---|---|---|---|

| Mulliken Atomic Charges | Indicates local electron excess or deficiency | Atom with the most negative charge | Atom with the most positive charge |

| HOMO Lobe Distribution | Location of the most available electrons | Atom with the largest HOMO coefficient | N/A |

| LUMO Lobe Distribution | Location of the most accessible empty orbital | N/A | Atom with the largest LUMO coefficient |

| Molecular Electrostatic Potential (MEP) | Shows regions of negative (red) and positive (blue) potential | Deepest red region | Deepest blue region |

Q & A

What are the common synthetic methodologies for preparing fluoromethyl furan-2-carboxylate derivatives, and how do reaction conditions influence yield?

Level: Basic

Answer:

this compound derivatives are typically synthesized via coupling reactions. A standard approach involves using 2-furoic acid activated with carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For example, furan-2-carboxylate esters are synthesized by reacting 2-furoic acid with fluoromethyl alcohols under microwave (MW) irradiation at 90°C for 30 minutes, achieving esterification with moderate yields . Reaction conditions such as solvent polarity (e.g., dichloromethane vs. DMF), temperature, and activation agents critically affect regioselectivity and yield. Lower temperatures may reduce side reactions like hydrolysis, while MW irradiation accelerates kinetics.

Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Level: Basic

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation, with ¹⁹F NMR providing specificity for fluoromethyl groups. Mass spectrometry (MS) using electrospray ionization (ESI) or gas chromatography (GC-MS) helps determine molecular weight and purity. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for quantifying impurities, particularly in derivatives like fluticasone furoate . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

How can researchers assess the metabolic stability of this compound derivatives in vitro?

Level: Advanced

Answer:

Metabolic stability is evaluated using liver microsomal assays (e.g., human or rat liver microsomes). Incubate the compound with NADPH-regenerating systems and monitor degradation via LC-MS/MS over time. Fluoromethyl groups, as in 5′-fluoromethyl phosphoramidites, show enhanced stability compared to non-fluorinated analogs due to C-F bond resistance to enzymatic cleavage . Parallel experiments with cytochrome P450 inhibitors (e.g., ketoconazole) identify major metabolic pathways.

What analytical challenges arise in detecting this compound in environmental or biological matrices?

Level: Advanced

Answer:

Fluorinated compounds like this compound require specialized LC-MS/MS methods with negative ion mode for high sensitivity. Matrix effects from biological samples (e.g., plasma) can suppress ionization; mitigate this using isotopically labeled internal standards (e.g., deuterated analogs). Solid-phase extraction (SPE) with C18 cartridges improves recovery rates. Cross-reactivity with other polyfluoroalkyl substances (PFAS) necessitates chromatographic separation using gradient elution on reverse-phase columns .

What pharmacological targets are associated with this compound derivatives?

Level: Advanced

Answer:

Derivatives like fluticasone furoate target glucocorticoid receptors for anti-inflammatory effects, validated via radioligand binding assays and gene expression profiling in airway epithelial cells . Advanced studies explore microglial activation modulation using fluorinated furan-carboxylates, assessed via TNF-α suppression in BV-2 cell lines .

How do contradictions in reported synthetic yields arise, and how can they be resolved?

Level: Advanced

Answer:

Yield discrepancies often stem from variations in reagent purity, solvent drying, or catalytic traces. For example, DAST (diethylaminosulfur trifluoride) fluorination efficiency drops if moisture-contaminated, leading to lower yields . Reproducibility requires strict anhydrous conditions (e.g., Schlenk line techniques) and real-time reaction monitoring via FTIR or inline NMR.

What strategies optimize structure-activity relationships (SAR) for this compound analogs?

Level: Advanced

Answer:

Systematic SAR studies involve substituting the furan ring (e.g., 5-methyl vs. trifluoromethyl groups) and modifying ester linkages. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like Factor XIa. In vitro IC₅₀ assays validate predictions, with fluoromethyl groups enhancing hydrophobic interactions in enzyme active sites .

How does this compound stability vary under different storage conditions?

Level: Basic

Answer:

Stability is pH- and temperature-dependent. Store lyophilized compounds at -20°C under argon to prevent hydrolysis. In solution (e.g., DMSO), avoid repeated freeze-thaw cycles; degradation is monitored via HPLC every 3 months. Fluoromethyl esters are more stable than their hydroxymethyl counterparts due to reduced oxidative susceptibility .

What methodologies assess the cytotoxicity of this compound derivatives?

Level: Advanced

Answer:

Use tiered assays: initial screens with MTT or resazurin in HEK-293 or HepG2 cells (48-hour exposure), followed by caspase-3/7 activation assays for apoptosis. Compare IC₅₀ values to non-fluorinated analogs; fluoromethyl groups often reduce cytotoxicity via decreased reactive metabolite formation .

How does fluorine substitution influence the electronic properties of furan-2-carboxylate derivatives?

Level: Advanced

Answer:

Fluorine’s electronegativity alters electron density, quantified via Hammett constants (σₚ ≈ 0.06 for CF₃). Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) show fluoromethyl groups increase carboxylate electrophilicity, enhancing reactivity in nucleophilic acyl substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.